1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol

Description

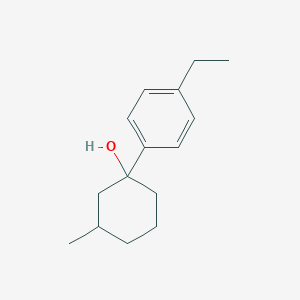

1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol is a cyclohexanol derivative featuring a 4-ethylphenyl substituent at the 1-position and a methyl group at the 3-position of the cyclohexane ring.

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-3-13-6-8-14(9-7-13)15(16)10-4-5-12(2)11-15/h6-9,12,16H,3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALXMZPVEKGSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CCCC(C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone, 4-ethylbenzaldehyde, and methylmagnesium bromide.

Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with cyclohexanone to form 3-methylcyclohexanol.

Aldol Condensation: The next step is an aldol condensation reaction between 3-methylcyclohexanol and 4-ethylbenzaldehyde, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Results in different alcohols or hydrocarbons.

Substitution: Leads to various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following structurally related compounds provide a basis for comparison:

*Calculated based on molecular formula.

Key Observations :

- The 4-ethylphenyl group in the target compound introduces steric bulk compared to simpler analogs like 3-methylcyclohexan-1-ol, likely affecting solubility and receptor interactions .

- O-1966, a pharmacologically active analog, demonstrates how substituents (e.g., dimethoxy groups, branched alkyl chains) enhance cannabinoid receptor CB2R affinity (Ki = 23 nM) while reducing CB1R binding (Ki = 5055 nM) .

Pharmacological Activity Comparison

Limited evidence directly addresses the target compound’s bioactivity. However, comparisons with O-1966 highlight the role of substituents in modulating receptor selectivity:

| Compound | CB2R Affinity (Ki) | CB1R Affinity (Ki) | Selectivity Ratio (CB2R/CB1R) | Optimal Dose (mg/kg) |

|---|---|---|---|---|

| O-1966 | 23 ± 2.1 nM | 5055 ± 984 nM | ~220:1 | 1 mg/kg |

| This compound | Not reported | Not reported | N/A | N/A |

Implications :

- Ethylphenyl and methyl groups could confer stability against metabolic degradation compared to resorcinol-based analogs .

Physicochemical Properties

Critical physicochemical parameters inferred from analogs:

*Estimated using fragment-based methods.

Discussion :

- Higher molecular weight and LogP values compared to 3-methylcyclohexan-1-ol suggest reduced water solubility, which may necessitate formulation adjustments for therapeutic use .

- Steric hindrance from the ethylphenyl group could influence crystalline packing, as seen in derivatives of 2-methyl-1-ethylcyclohexanol (m.p. 105.5–107.5°C) .

Biological Activity

1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol, with the chemical formula C13H18O, is a cyclohexanol derivative characterized by a cyclohexane ring substituted with a 4-ethylphenyl group and a hydroxyl group at the first position, along with a methyl group at the third position. This unique structural arrangement contributes to its potential biological activities and applications in various fields.

Overview of Biological Activity

Despite limited direct studies on the biological activity of this compound, its structural similarity to other biologically active compounds suggests potential interactions with various biological systems. The compound has been investigated for its possible effects on cellular processes, enzyme interactions, and therapeutic applications.

The precise mechanism of action for this compound remains largely unexplored. However, compounds within the cyclohexanol class often interact with specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial growth, suggesting that this compound may possess similar properties.

- Antioxidant Properties : Many alcohol derivatives exhibit antioxidant capabilities, which can protect cells from oxidative stress.

In Vitro Studies

While specific in vitro studies on this compound are scarce, related compounds have shown promising results. For example, derivatives of cyclohexanol have been tested for their ability to inhibit the growth of various bacterial strains and fungi. These findings suggest that further research into this compound could yield valuable insights into its antimicrobial properties.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Cyclohexanol | Baseline for comparison; minimal biological activity | Parent compound without substituents |

| 1-(4-Methylphenyl)-3-methylcyclohexan-1-ol | Potentially different due to methyl substitution | Similar structure; varying biological effects |

| 2-tert-butylcyclohexanol | Higher steric hindrance may influence reactivity | Different substituent impacts |

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for determining its potential therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through experimental studies. Given its lipophilic nature due to the cyclohexane structure, it may exhibit favorable absorption characteristics.

Future Directions for Research

Further investigations are necessary to elucidate the biological activity and therapeutic potential of this compound:

- In Vitro Testing : Conducting comprehensive in vitro studies to assess antimicrobial and antioxidant activities.

- Mechanistic Studies : Exploring the molecular mechanisms underlying its potential biological effects.

- Animal Models : Evaluating pharmacokinetics and efficacy in relevant animal models to understand therapeutic applications better.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.